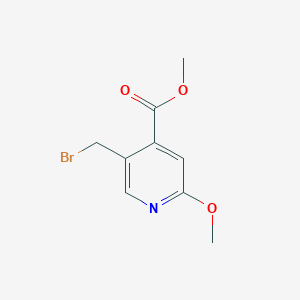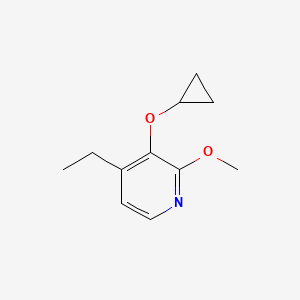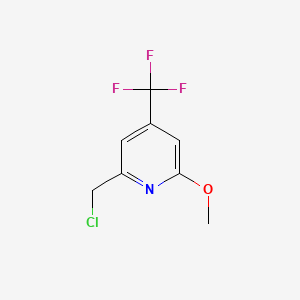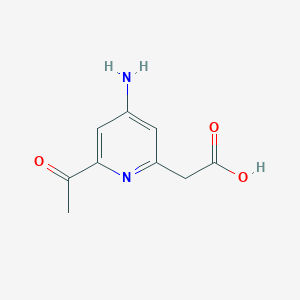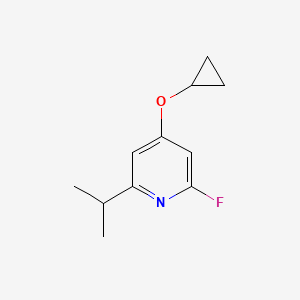
4-Cyclopropoxy-2-fluoro-6-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 2-position, and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using a variety of methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Substitution with Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Introduction of the Isopropyl Group: The isopropyl group can be introduced using Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides or carboxylic acids.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclopropoxy and isopropyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Fluoro-6-(propan-2-yl)pyridine: Lacks the cyclopropoxy group but retains the fluorine and isopropyl groups.
4-Cyclopropoxy-2-chloro-6-(propan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropoxy group can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
WKUKMFHEZSHZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


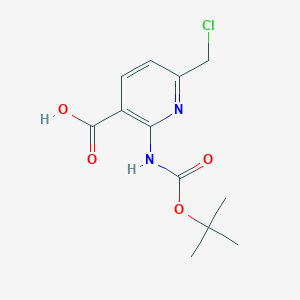
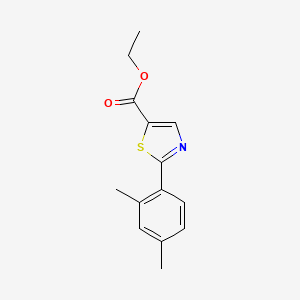
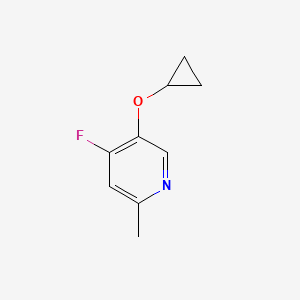
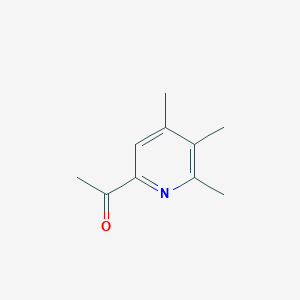
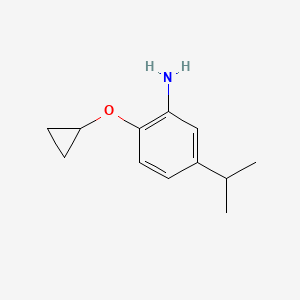
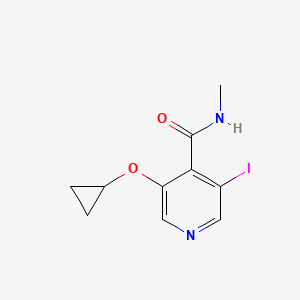

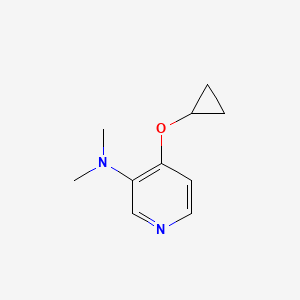
![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
